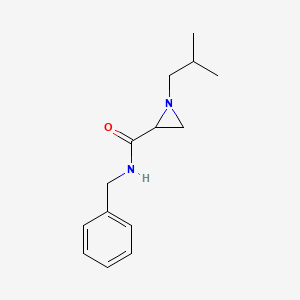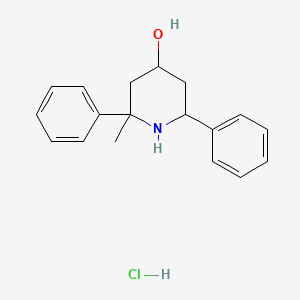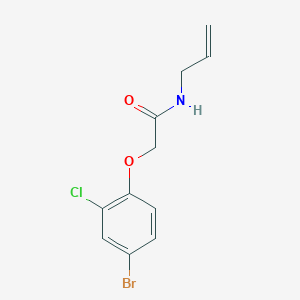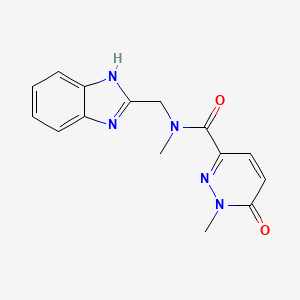![molecular formula C15H16N2O2S B4976671 N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in the 1990s and has since been studied for its potential therapeutic applications. In
Mecanismo De Acción
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea inhibits JAK2 by binding to its ATP-binding site. This prevents JAK2 from phosphorylating its downstream targets, which leads to the inhibition of cytokine and growth factor signaling pathways. This, in turn, can lead to the inhibition of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has also been studied for its potential in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea research. One area of interest is the development of more potent and selective JAK2 inhibitors. Another area of interest is the exploration of N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential as a tool for studying cytokine and growth factor signaling pathways should be further explored.
Conclusion:
In conclusion, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It inhibits JAK2 by binding to its ATP-binding site, which leads to the inhibition of cytokine and growth factor signaling pathways. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has various biochemical and physiological effects and has been studied for its potential in treating cancer, inflammation, and autoimmune disorders. While N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments, it has several advantages and has potential for future research.
Métodos De Síntesis
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea can be synthesized through several methods, including the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide. Another method involves the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide in the presence of potassium carbonate. Both methods yield N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea as a white solid.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that plays a key role in the signaling pathways of cytokines and growth factors. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-16-15(20)17-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)18-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSYUNOXSYQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)

![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)